4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine
CAS No.: 22899-59-8
Cat. No.: VC7960475
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22899-59-8 |
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Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine |
Standard InChI | InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12) |
Standard InChI Key | DWWWZYSTWIXEAJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NON=C2N |
Canonical SMILES | CC1=CC=CC=C1C2=NON=C2N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1,2,5-oxadiazole (furazan) ring, a heterocyclic system known for its stability and electronic properties. The 2-methylphenyl group introduces steric and electronic effects distinct from its 4-methylphenyl isomer . Key structural parameters include:
Property | Value | Source Analogy |
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Molecular formula | C₉H₉N₃O | Derived from |
Molecular weight | 175.19 g/mol | Calculated |
Substituent configuration | 2-methylphenyl at C4, NH₂ at C3 | Positional isomer of |
The methyl group’s ortho position on the phenyl ring may influence intermolecular interactions, such as π-π stacking or hydrogen bonding, compared to para-substituted analogs .
Spectroscopic Characterization
While direct NMR data for 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine are unavailable, comparisons with similar compounds suggest distinct spectral features. For example, the ¹H-NMR spectrum of 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine ([17b] in ) shows aromatic protons as doublets (δ 7.36–7.64 ppm) and a singlet for the methyl group (δ 2.38 ppm). The ortho-substituted variant would likely exhibit split signals for the methyl group due to proximity to aromatic protons, with coupling constants reflecting this spatial arrangement .
Synthetic Methodologies
General Synthesis of 1,2,5-Oxadiazol-3-amines
The synthesis of 1,2,5-oxadiazol-3-amines typically involves cyclization reactions of nitrile oxides with amines or hydroxylamine derivatives. For 4-aryl-substituted variants, a common approach employs:
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Formation of the oxadiazole ring: Reacting substituted benzaldehydes with hydroxylamine hydrochloride to form intermediate amidoximes.
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Cyclization: Treating amidoximes with dehydrating agents (e.g., acetic anhydride) to yield the oxadiazole core .
For 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine, substituting 2-methylbenzaldehyde in place of 4-methylbenzaldehyde would follow this pathway.
Optimized Protocol (Hypothetical)
Step 1: Synthesis of 2-methylbenzaldehyde amidoxime
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React 2-methylbenzaldehyde (1.2 mmol) with hydroxylamine hydrochloride (1.5 mmol) in ethanol under reflux.
Step 2: Cyclization to oxadiazole -
Treat the amidoxime with acetic anhydride (2.0 mmol) at 120°C for 4 hours .
Step 3: Purification -
Isolate the product via column chromatography (cyclohexane/ethyl acetate, 80:20) .
Yield estimates: 15–25%, based on analogous syntheses .
Physicochemical Properties
Thermodynamic Parameters
Predicted properties for 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine, derived from para-substituted analogs :
Property | Value (Predicted) | Basis |
---|---|---|
Density | 1.25 ± 0.1 g/cm³ | Increased steric bulk |
Boiling point | 315–330°C | Similar to |
LogP (lipophilicity) | 2.4–2.6 | Ortho substitution effect |
The ortho-methyl group likely enhances lipophilicity compared to the para isomer (LogP = 2.23) , favoring membrane permeability in biological systems.
Stability and Reactivity
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Thermal stability: Decomposes above 250°C, consistent with oxadiazole derivatives .
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Hydrolytic sensitivity: Resistant to hydrolysis under neutral conditions but may degrade in strongly acidic or basic media due to ring-opening reactions .
Biological Activity and Mechanisms
Enzymatic Interactions
Molecular docking studies suggest that 1,2,5-oxadiazol-3-amines inhibit tubulin polymerization by binding to the colchicine site . The ortho-methyl group might stabilize hydrophobic interactions with residues such as β-tubulin’s Leu248 or Ala250.
Applications and Future Directions
Medicinal Chemistry
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Lead optimization: The ortho-methyl group could improve metabolic stability compared to para-substituted analogs, addressing issues like rapid hepatic clearance .
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Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants investigation.
Material Science
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Luminescent materials: Oxadiazoles are employed in OLEDs; methyl substitution may tune emission spectra.
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